molecular formula C4H11N B082408 (R)-(-)-2-Aminobutane CAS No. 13250-12-9

(R)-(-)-2-Aminobutane

Cat. No.: B082408
CAS No.: 13250-12-9
M. Wt: 73.14 g/mol
InChI Key: BHRZNVHARXXAHW-SCSAIBSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(-)-2-Aminobutane can be synthesized through several methods. One common approach involves the reduction of 2-nitrobutane using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-5 atmospheres. Another method involves the reductive amination of 2-butanone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, ®-(-)-2-Aminobutane is often produced through catalytic hydrogenation of 2-nitrobutane. This process is carried out in large reactors under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts has improved the efficiency and scalability of this production method.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-2-Aminobutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 2-Nitrobutane or 2-Butanenitrile.

    Reduction: Primary amines such as butylamine.

    Substitution: Various substituted butanes depending on the substituent introduced.

Scientific Research Applications

®-(-)-2-Aminobutane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, especially those targeting specific receptors or enzymes.

    Industry: ®-(-)-2-Aminobutane is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which ®-(-)-2-Aminobutane exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, leading to specific biological responses. The pathways involved often include binding to active sites, inducing conformational changes, and altering the function of the target molecules.

Comparison with Similar Compounds

  • (S)-(+)-2-Aminobutane
  • 1-Aminobutane
  • 2-Amino-2-methylpropane

Comparison: ®-(-)-2-Aminobutane is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer (S)-(+)-2-Aminobutane, it may exhibit different reactivity and selectivity in chiral environments. 1-Aminobutane lacks the chiral center, making it less selective in certain applications. 2-Amino-2-methylpropane, while similar in structure, has different steric and electronic properties, leading to variations in reactivity and application.

Properties

IUPAC Name

(2R)-butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZNVHARXXAHW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13250-12-9
Record name (-)-sec-Butylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13250-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-sec-butylamine
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Record name 2-BUTANAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29HC5ICB6K
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Synthesis routes and methods

Procedure details

A mixture of 18.1 g (1.1 moles) of anhydrous ammonia, 27.5 g (0.5 mole) of cis, trans-2-butenes, 79.1 g of water and 43.5 g (0.10 mole) of ammonium iodide were charged to a 300 cm3 stainless steel autoclave. The autoclave was heated to 335° C. and held there for five hours with agitation; the maximum system pressure was 3,100 psig. A total of 3.3 g of mono-sec-butylamine, 0.01 g of di-sec-butylamine, 0.42 g of mono-n-butylamine, 1.29 g of sec-butyl alcohol, 0.06 g n-butyl alcohol, 0.35 g methylethylketone and 0.93 g of a hydrocarbon oil were obtained, corresponding to a 2-butene conversion of 19.9%, an amines yield of 52.1%, an alcohol yield of 25.9%, MEK yield of 5.0% and an oil yield of 17.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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